molecular formula C13H10ClN B14161013 Benzenamine, N-[(2-chlorophenyl)methylene]- CAS No. 5877-49-6

Benzenamine, N-[(2-chlorophenyl)methylene]-

Cat. No.: B14161013
CAS No.: 5877-49-6
M. Wt: 215.68 g/mol
InChI Key: BIXVUZSUHIDQQJ-UHFFFAOYSA-N
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Description

Benzenamine, N-[(2-chlorophenyl)methylene]- is an organic compound with the molecular formula C13H10ClN. . This compound is characterized by the presence of a benzenamine group attached to a 2-chlorophenylmethylene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenamine, N-[(2-chlorophenyl)methylene]- can be synthesized through the condensation reaction of benzenamine (aniline) with 2-chlorobenzaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the imine bond between the amine and the aldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, N-[(2-chlorophenyl)methylene]- is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(2-chlorophenyl)methylene]- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-[(2-chlorophenyl)methylene]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This chlorine substituent can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications .

Properties

CAS No.

5877-49-6

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H10ClN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-10H

InChI Key

BIXVUZSUHIDQQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2Cl

Origin of Product

United States

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